molecular formula C11H6Br2N2O B2685392 Bis(6-bromopyridin-3-yl)methanone CAS No. 1159976-89-2

Bis(6-bromopyridin-3-yl)methanone

Cat. No.: B2685392
CAS No.: 1159976-89-2
M. Wt: 341.99
InChI Key: VHTPZIBZNLGDKT-UHFFFAOYSA-N
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Description

Bis(6-bromopyridin-3-yl)methanone: is a chemical compound with the molecular formula C11H6Br2N2O and a molecular weight of 341.99 g/mol It is characterized by the presence of two bromopyridine groups attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-3-yl)methanone typically involves the bromination of pyridine derivatives followed by a coupling reaction. One common method involves the bromination of 3-pyridylmethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Bis(6-bromopyridin-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its bromopyridine moieties can interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of advanced polymers, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of Bis(6-bromopyridin-3-yl)methanone is largely dependent on its chemical structure. The bromopyridine groups can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The methanone group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

  • Bis(3-bromopyridin-2-yl)methanone
  • Bis(4-bromopyridin-2-yl)methanone
  • Bis(5-bromopyridin-2-yl)methanone

Comparison: Compared to these similar compounds, Bis(6-bromopyridin-3-yl)methanone is unique due to the position of the bromine atoms on the pyridine ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall chemical behavior . For instance, the 6-bromo position may offer distinct steric and electronic properties that influence its interactions with other molecules .

Properties

IUPAC Name

bis(6-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPZIBZNLGDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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